molecular formula C21H17N3O3 B12621140 4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide CAS No. 920285-99-0

4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide

Cat. No.: B12621140
CAS No.: 920285-99-0
M. Wt: 359.4 g/mol
InChI Key: XYHGSTHZHLZGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The benzoyl group is then introduced via Friedel-Crafts acylation, followed by the formation of the furan ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and exerting various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mebendazole: A benzimidazole derivative with similar structural features, used as an anthelmintic.

    Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.

    Fenbendazole: A benzimidazole compound used in veterinary medicine.

Uniqueness

4-(6-Benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

920285-99-0

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-(6-benzoyl-1H-benzimidazol-2-yl)-3,5-dimethylfuran-2-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-11-17(12(2)27-19(11)20(22)26)21-23-15-9-8-14(10-16(15)24-21)18(25)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,26)(H,23,24)

InChI Key

XYHGSTHZHLZGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.